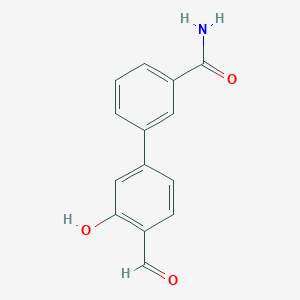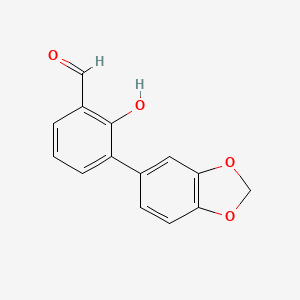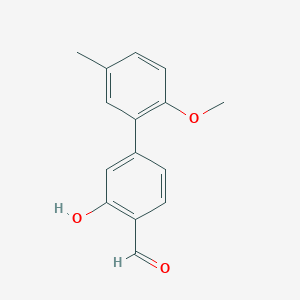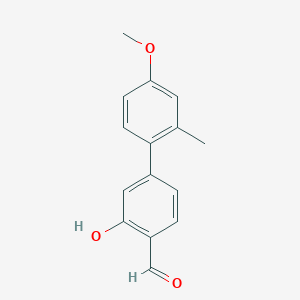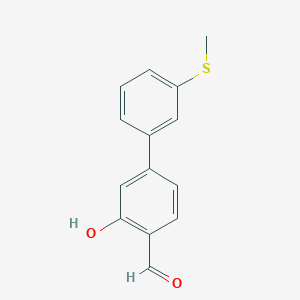
2-Formyl-5-(3-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-(3-methylthiophenyl)phenol, 95% (2F5MTP) is an organic compound belonging to the phenol family. It is a white crystalline solid with a molecular formula of C10H10O2S and a molecular weight of 190.24 g/mol. 2F5MTP has various applications in scientific research, such as in the synthesis of new compounds, in biochemical and physiological studies, and in lab experiments.
Aplicaciones Científicas De Investigación
2-Formyl-5-(3-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, such as 2-formyl-5-(3-methylthiophenyl)pyridine and 2-formyl-5-(3-methylthiophenyl)furan. It has also been used in biochemical and physiological studies, such as the study of the effect of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% on the growth of the yeast Saccharomyces cerevisiae. In addition, 2-Formyl-5-(3-methylthiophenyl)phenol, 95% has been used in lab experiments, such as the study of the effect of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% on the growth of Escherichia coli.
Mecanismo De Acción
The mechanism of action of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% is not yet fully understood. However, it is believed that 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% are not yet fully understood. However, there is evidence to suggest that 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may have an inhibitory effect on the growth of certain microorganisms, such as yeast and Escherichia coli. In addition, 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may have an antioxidant effect, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in lab experiments has several advantages. It is relatively easy to synthesize and isolate, and it is relatively stable in aqueous solutions. Furthermore, it is relatively inexpensive to purchase. However, there are some limitations to the use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in lab experiments. It is not water-soluble and must be dissolved in organic solvents, such as ethanol or dimethyl sulfoxide. In addition, the mechanism of action of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% is not yet fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in scientific research. One potential direction is the further exploration of its biochemical and physiological effects. Another potential direction is the development of new methods for its synthesis and isolation. In addition, further research could be done to determine the mechanism of action of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% and to explore its potential applications in drug development. Finally, further research could be done to explore the potential use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in the treatment of various diseases.
Métodos De Síntesis
2-Formyl-5-(3-methylthiophenyl)phenol, 95% can be synthesized through the reaction of 3-methylthiophenol and formaldehyde in an acidic aqueous solution. The reaction is carried out at room temperature, and the product is isolated by crystallization. The yield of the reaction is approximately 95%.
Propiedades
IUPAC Name |
2-hydroxy-4-(3-methylsulfanylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUSXVXGZGJWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-methylthiophenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


